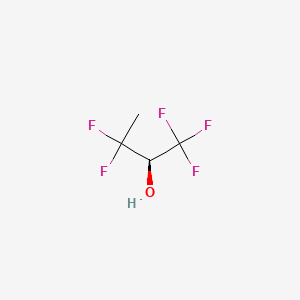

(S)-1,1,1,3,3-Pentafluorobutan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5F5O |

|---|---|

Molecular Weight |

164.07 g/mol |

IUPAC Name |

(2S)-1,1,1,3,3-pentafluorobutan-2-ol |

InChI |

InChI=1S/C4H5F5O/c1-3(5,6)2(10)4(7,8)9/h2,10H,1H3/t2-/m0/s1 |

InChI Key |

UNAFZLBJFTWWCP-REOHCLBHSA-N |

Isomeric SMILES |

CC([C@@H](C(F)(F)F)O)(F)F |

Canonical SMILES |

CC(C(C(F)(F)F)O)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 1,1,1,3,3 Pentafluorobutan 2 Ol

Strategies for Enantioselective Fluorinated Alcohol Synthesis

The synthesis of enantiomerically pure fluorinated alcohols like (S)-1,1,1,3,3-Pentafluorobutan-2-ol is a significant area of research in organic chemistry, driven by the unique properties these compounds impart to pharmaceuticals and materials. The introduction of fluorine can alter a molecule's physical, chemical, and biological characteristics, making enantioselective synthetic routes highly valuable.

Asymmetric Reduction of Fluorinated Ketones and Aldehydes

A primary and highly effective strategy for synthesizing chiral fluorinated alcohols is the asymmetric reduction of the corresponding prochiral fluorinated ketones. This approach is advantageous due to the direct formation of the chiral center at the alcohol carbon.

Ruthenium(II) complexes bearing chiral ligands are powerful catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones, including those with fluorine substituents. researchgate.netacs.orgnih.govwebofproceedings.org These catalysts can achieve high conversions and excellent enantioselectivities under relatively mild conditions. researchgate.net For instance, chiral η6-arene/N-tosylethylenediamine−Ru(II) complexes have proven effective for the asymmetric hydrogenation of various ketones. acs.org The mechanism often involves the formation of a ruthenium hydride species that delivers hydrogen to the ketone in a stereocontrolled manner. nih.gov The high efficiency and selectivity of these catalytic systems make them suitable for industrial applications. researchgate.net Even ketones with substituents that are sensitive to hydrogenation, such as halogens or nitro groups, can often be selectively reduced at the carbonyl group. nih.gov

Table 1: Examples of Ru(II)-Catalyzed Asymmetric Hydrogenation of Fluorinated Ketones

| Catalyst/Ligand System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Ru-TsDPEN complex | α,α,α-Trifluoroacetophenone | (R)-alcohol | 73% | researchgate.net |

| (S)-XylBINAP/(S,S)-DPEN-Ru | 2,2,2-Trifluoroacetophenone | Not specified | >99% | nih.gov |

| η6-arene/N-tosylethylenediamine-Ru(II) | Aromatic Ketones | (R) or (S) | up to 99% | acs.org |

| [(p-cymene)RuCl2]2 / 2,2'-bibenzimidazole | Aromatic Ketones with CF3O- group | Not specified | Good to excellent yields | webofproceedings.org |

This table is representative of the types of results achieved in the field and is for illustrative purposes.

Biocatalysis offers an environmentally benign and highly selective alternative to metal-based catalysts for the synthesis of chiral alcohols. researchgate.netnih.gov Alcohol dehydrogenases (ADHs) are particularly useful as they catalyze the reversible reduction of ketones to alcohols with high chemo-, regio-, and enantioselectivity. researchgate.nettudelft.nl These enzymatic reactions are often conducted in aqueous media under mild conditions. researchgate.net Both isolated enzymes and whole-cell systems are employed, with the latter providing a convenient "self-sufficient" system where cofactors like NADPH can be regenerated in situ. nih.gov ADHs with anti-Prelog specificity, such as variants from Lactobacillus kefir, can produce (R)-alcohols with high enantiomeric excess from a broad range of ketone substrates. nih.gov Whole-cell biocatalysts, for example from Rhodotorula sp., have also been successfully used for the efficient reduction of various prochiral ketones. capes.gov.br

Table 2: Biocatalytic Reduction of Ketones using Alcohol Dehydrogenases

| Biocatalyst | Substrate Type | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Alcohol Dehydrogenases & Amine Transaminases | (Het)aryl diketones | (1S,2R) or other stereoisomers | up to >99% | researchgate.net |

| Lactobacillus kefir ADH variant | Various prochiral ketones | (R)-alcohols | up to >99% | nih.gov |

| NADPH-Dependent Ketoreductase (immobilized) | Various carbonyl compounds | Not specified | >99% | nih.gov |

| Rhodotorula sp. AS2.2241 | Aromatic ketones | (R)-alcohols | >97% | capes.gov.br |

This table illustrates the high selectivity achievable with biocatalytic methods.

Chiral Auxiliary-Mediated Stereocontrolled Routes

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry in organic synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct a subsequent reaction, after which it is removed. For the synthesis of chiral alcohols, an achiral carboxylic acid can be converted to a derivative of a chiral auxiliary, such as an amide. harvard.edu Diastereoselective alkylation of the enolate of this amide, followed by removal of the auxiliary, can yield enantiomerically enriched products like carboxylic acids, ketones, or alcohols. harvard.edu For example, pseudoephenamine has been used as a practical chiral auxiliary for the synthesis of enantiomerically enriched ketones and alcohols. harvard.edu Fluorinated oxazolidines (FOX) have also been developed as chiral auxiliaries that can lead to excellent diastereoselectivities in reactions to produce enantiopure chiral alcohols. cyu.fr

Nucleophilic Trifluoromethylation and Pentafluoroethylation Strategies

The synthesis of the precursor 1,1,1,3,3-pentafluorobutan-2-one is a critical step towards obtaining the target alcohol. Nucleophilic fluoroalkylation strategies are key to constructing such highly fluorinated ketones. One potent method involves the reaction of esters with a trifluoromethyl anion equivalent. beilstein-journals.org For example, the combination of fluoroform (HCF3), a potent greenhouse gas, with a strong base like potassium hexamethyldisilazide (KHMDS) can generate the CF3- anion for the trifluoromethylation of methyl esters to yield trifluoromethyl ketones. beilstein-journals.org This method is advantageous as it avoids expensive reagents and very low temperatures. beilstein-journals.org The development of various nucleophilic trifluoromethylating agents, such as trifluoromethyltrimethylsilane (TMSCF3), has significantly advanced the synthesis of trifluoromethylated molecules. nih.govsemanticscholar.org These reagents can react with carbonyl compounds like aldehydes and ketones, and also with esters, to introduce the trifluoromethyl group. beilstein-journals.orgnih.govsemanticscholar.org

Hydrofluorination and Dehydrofluorination Approaches

Hydrofluorination and dehydrofluorination reactions represent fundamental strategies for the formation and manipulation of C-F bonds in the synthesis of fluorinated compounds. Hydrofluorination involves the addition of hydrogen fluoride (B91410) (HF) across a double or triple bond. Metal-free hydrofluorination of alkenes can be achieved using combinations of readily available reagents like methanesulfonic acid and triethylamine (B128534) trihydrofluoride, providing access to tertiary fluorides. organic-chemistry.org Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride, is another powerful tool. cas.cnresearchgate.net Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are commonly used for this transformation. commonorganicchemistry.com While these methods are typically used to introduce a single fluorine atom, they can be part of a broader synthetic strategy to build up complex fluorinated molecules. For example, a multi-step sequence could involve the creation of a C-F bond, followed by further transformations to construct the desired carbon skeleton.

Novel Reaction Conditions and Process Enhancements

Recent advancements in synthetic organic chemistry have provided powerful tools for the stereoselective synthesis of chiral alcohols. These methodologies focus on improving efficiency, selectivity, and environmental footprint compared to traditional methods.

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of reduced waste, time, and resource consumption. The primary route to this compound is the asymmetric reduction of the prochiral ketone, 1,1,1,3,3-pentafluorobutan-2-one. One-pot strategies can be designed to generate this ketone and reduce it stereoselectively in a single sequence.

For instance, a one-pot fluorination and subsequent asymmetric reduction can be envisioned. Researchers have successfully developed one-pot sequences combining fluorination with organocatalytic Robinson annulation to produce fluorinated cyclohexenones with high enantioselectivity (up to 99% ee). mdpi.comresearchgate.netnih.gov A similar strategy could be adapted where a suitable precursor is first fluorinated and then asymmetrically reduced in the same vessel. The key to this approach is the use of catalysts that are compatible with multiple reaction steps. Organocatalysts, such as those derived from cinchona alkaloids, have proven effective in promoting asymmetric Michael additions and aldol (B89426) reactions in one-pot sequences. nih.gov

Alternatively, a one-pot process could involve the reduction of a carboxylic acid ester derivative. While ester reductions are often challenging, modern catalytic systems, such as those using catalytic hydrosilylation, have enabled the one-pot conversion of esters to acetals with high efficiency. acs.org Adapting such a reductive process with a chiral catalyst could provide a direct route from an ester precursor to the target alcohol.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound, these principles can be applied in several ways.

Alternative Solvents: The choice of solvent is critical. Recent research has focused on using more environmentally benign solvents. For example, rhodium-catalyzed asymmetric conjugate arylation has been successfully performed in ethanol, a greener alternative to many traditional organic solvents, with the added benefit of catalyst recyclability. rsc.org Asymmetric transfer hydrogenation (ATH) of ketones has also been demonstrated in aqueous media using tethered Ru(II) catalysts, which is particularly effective for electron-rich substrates. acs.org Interestingly, fluorinated alcohols like hexafluoroisopropanol (HFIP) in combination with water can form two-phase systems that enhance reactivity in certain reactions, such as Friedel-Crafts, while allowing for easier product separation. rsc.org This suggests that the product, this compound, or similar fluoroalcohols could potentially be used as co-solvents in their own synthesis. google.com

Catalyst Choice: The use of organocatalysts instead of heavy metal catalysts is a core tenet of green chemistry. nih.gov Organocatalysts are typically less toxic, less sensitive to air and moisture, and more environmentally benign. nih.gov For the key step of reducing 1,1,1,3,3-pentafluorobutan-2-one, a chiral organocatalyst could be employed to achieve high enantioselectivity without the need for metal-based reagents. nih.gov

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for chemical production, including enhanced safety, improved heat and mass transfer, easier scalability, and greater process control. oup.combeilstein-journals.orgnih.gov These benefits are highly applicable to the synthesis of fine chemicals like this compound.

A continuous production process would typically involve pumping a solution of the starting material, 1,1,1,3,3-pentafluorobutan-2-one, along with a reducing agent through a heated column packed with an immobilized chiral catalyst. Asymmetric transfer hydrogenation is particularly well-suited for flow chemistry. For example, the continuous asymmetric transfer hydrogenation of acetophenone (B1666503) has been achieved with high conversion (95%) and enantioselectivity (90% ee) using an immobilized ruthenium catalyst in a packed-bed reactor. beilstein-journals.orgnih.gov

A similar setup could be implemented for the target molecule. The use of an immobilized catalyst, such as a polymer-supported chiral ligand or enzyme, simplifies product purification as the catalyst remains in the reactor, allowing for continuous operation over extended periods with minimal catalyst leaching. beilstein-journals.orgnih.gov This approach not only increases productivity but also enhances process safety, especially when dealing with highly reactive or energetic reagents.

Table 1: Comparison of Batch vs. Flow Chemistry for Asymmetric Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Mixing | Often inefficient, can lead to gradients | Highly efficient and rapid |

| Heat Transfer | Low surface-area-to-volume ratio, risk of hot spots | High surface-area-to-volume ratio, excellent control |

| Safety | Large volumes of hazardous materials | Small reactor volumes, inherently safer |

| Scalability | Challenging, often requires re-optimization | Linear and predictable by extending run time |

| Process Control | Difficult to modify parameters mid-reaction | Precise control over temperature, pressure, residence time |

| Catalyst Use | Homogeneous catalysts require separation | Immobilized catalysts allow for easy separation and reuse |

Deracemization and Kinetic Resolution Techniques for Enantiopurity Enhancement

When a synthesis produces a racemic mixture of 1,1,1,3,3-pentafluorobutan-2-ol, techniques are required to isolate or generate the desired (S)-enantiomer. Kinetic resolution and deracemization are powerful methods to achieve high enantiopurity.

Kinetic Resolution: This technique relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org In a typical enzymatic kinetic resolution of a racemic alcohol, a lipase (B570770) is used to selectively acylate one enantiomer, leaving the other, less reactive enantiomer in high enantiomeric excess. rsc.org For instance, porcine pancreatic lipase has been used in the resolution of sterically hindered secondary alcohols, including a trifluoro-alcohol, via alcoholysis of its corresponding ester. nih.gov This method is highly relevant for resolving racemic 1,1,1,3,3-pentafluorobutan-2-ol. The unreacted (S)-alcohol can then be separated from the newly formed (R)-ester.

Table 2: Examples of Enzymes Used in Kinetic Resolution of Secondary Alcohols

| Enzyme | Substrate Type | Acylating Agent | Typical Result |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Secondary Alcohols | Isopropenyl acetate (B1210297) | High enantioselectivity (E > 200) |

| Pseudomonas cepacia Lipase (PSL) | Secondary Alcohols | Vinyl acetate | High enantioselectivity (E > 250) |

| Porcine Pancreatic Lipase (PPL) | Sterically Hindered Alcohols | Butyrate ester (alcoholysis) | Good enantiomeric excess |

Deracemization: While kinetic resolution has a maximum theoretical yield of 50% for the desired enantiomer, deracemization techniques can theoretically convert 100% of a racemic mixture into a single, desired enantiomer. academie-sciences.fr This is typically achieved through a one-pot oxidation-reduction sequence. benthamdirect.com The racemic alcohol is first oxidized in a non-selective manner to the corresponding prochiral ketone (1,1,1,3,3-pentafluorobutan-2-one). Subsequently, a stereoselective reducing agent, often a chiral catalyst or an enzyme (alcohol dehydrogenase), reduces the ketone to a single enantiomer of the alcohol. benthamdirect.comresearchgate.netacs.org

A prominent method is Dynamic Kinetic Resolution (DKR) , where the kinetic resolution of one enantiomer occurs concurrently with the in-situ racemization of the slower-reacting enantiomer. wikipedia.orgacademie-sciences.fr This is often accomplished using a dual-catalyst system, combining an enzyme (like a lipase for acylation) with a metal catalyst (commonly a ruthenium complex) that facilitates the racemization of the unreacted alcohol. wikipedia.orgacademie-sciences.frnih.gov This powerful strategy allows the entire racemic starting material to be converted into a single enantiomer of the acylated product, which can then be deprotected to yield the enantiopure alcohol. wikipedia.org Such chemoenzymatic DKR processes have been successfully applied to a wide range of secondary alcohols, achieving high yields (up to 99%) and excellent enantiomeric excess (up to 97%). nih.gov

Catalytic Roles and Reaction Medium Applications of S 1,1,1,3,3 Pentafluorobutan 2 Ol

As a Chiral Solvent in Stereoselective Transformations

Chiral solvents can influence the stereochemical outcome of a reaction by creating a chiral environment that differentiates between the diastereomeric transition states leading to the enantiomeric products. While no data exists for (S)-1,1,1,3,3-Pentafluorobutan-2-ol, the principles of its potential influence can be discussed.

Influence on Enantioselectivity and Diastereoselectivity in Organic Reactions

A chiral solvent like this compound could theoretically influence the enantioselectivity and diastereoselectivity of a reaction through specific interactions with the reactants and transition states. The stereogenic center of the solvent molecule can lead to the formation of diastereomeric solvates with the reactants or intermediates, resulting in different energy barriers for the formation of the possible stereoisomeric products. The presence of the electron-withdrawing pentafluorobutyl group would enhance the hydrogen-bond donating ability of the hydroxyl group, potentially leading to strong and stereochemically defined interactions.

For instance, in a prochiral ketone reduction, the chiral alcohol solvent could form a hydrogen-bonded complex with the carbonyl group of the ketone. The specific stereochemistry of the solvent would favor one face of the ketone for hydride attack, leading to an excess of one enantiomer of the product alcohol. The extent of this influence would depend on the strength and geometry of the solvent-substrate interaction.

Modulation of Reaction Kinetics and Mechanistic Pathways

The use of a specific solvent can alter the rate of a chemical reaction and, in some cases, even change the reaction mechanism. A chiral solvent can modulate reaction kinetics by differentially stabilizing the transition states leading to different stereoisomers. This can result in an enhancement of the rate of formation of one enantiomer over the other.

Fluorinated alcohols are known to have a significant impact on reaction kinetics due to their unique properties, such as high ionizing power and low nucleophilicity. These properties can promote the formation of cationic intermediates and stabilize charged species, potentially opening up new mechanistic pathways that are not accessible in conventional solvents.

Role in Stabilizing Reactive Intermediates

The strong hydrogen-bond donating ability of fluorinated alcohols makes them effective at stabilizing anionic and electron-rich intermediates. In the context of a chiral fluorinated alcohol like this compound, this stabilization could be stereospecific. By forming a chiral solvation shell around a reactive intermediate, the solvent could influence the stereochemical course of the subsequent reaction steps. This is particularly relevant in reactions involving enolates, carbanions, or other transient anionic species.

As a Hydrogen Bond Donor Catalyst or Co-catalyst

Hydrogen bonding is a crucial non-covalent interaction that can be harnessed for catalysis. nih.govillinois.edu Chiral molecules that can act as hydrogen-bond donors are valuable catalysts for a variety of asymmetric transformations. nih.gov The hydroxyl group of this compound, activated by the adjacent electron-withdrawing pentafluorobutyl group, would be a potent hydrogen-bond donor.

As a catalyst, it could activate an electrophile by donating a hydrogen bond, thereby lowering the energy of the LUMO and making it more susceptible to nucleophilic attack. The chirality of the catalyst would ensure that this activation is enantioselective, leading to a preferential formation of one enantiomer of the product. Such catalysts are often employed in reactions like Diels-Alder, Friedel-Crafts, and Michael additions.

Application as a Unique Reaction Medium for Specific Chemical Processes (e.g., acylations)

Fluorinated alcohols are recognized as unique reaction media due to their distinct properties, including high polarity, low nucleophilicity, and a strong ability to form hydrogen bonds. acs.org These characteristics can be beneficial for specific chemical processes like acylations. While there is no specific data on this compound, perfluorinated solvents have been shown to assist in stereoselective glycosylation reactions. mdpi.com

In acylation reactions, a fluorinated alcohol as a solvent could enhance the reactivity of the acylating agent through hydrogen bonding. The low nucleophilicity of the solvent would minimize side reactions where the solvent itself is acylated. The use of a chiral fluorinated alcohol could potentially induce asymmetry in the acylation of prochiral alcohols or in kinetic resolutions of racemic alcohols.

Integration into Supramolecular Catalytic Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. acs.org Chiral molecules can be incorporated into supramolecular assemblies to create complex catalytic systems with high levels of stereocontrol. nih.govresearchgate.net

This compound could, in principle, be used as a building block for constructing chiral supramolecular catalysts. For example, it could be incorporated into a metal-organic framework (MOF) or a coordination cage, where its chiral hydroxyl group could act as a catalytic site. The defined and rigid structure of the supramolecular assembly could amplify the chiral induction of the alcohol, leading to highly enantioselective transformations within the cavity of the catalyst. The fluorinated portion of the molecule could also be exploited to direct the self-assembly of the supramolecular structure through fluorous interactions.

Effects on Host-Guest Interactions

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. The solvent plays a crucial role in modulating the strength and selectivity of these interactions. A highly fluorinated alcohol like this compound would be expected to be a strong hydrogen-bond donor. This property can significantly influence host-guest complexation in several ways.

Firstly, it could compete with the host or guest for hydrogen bonding sites, potentially disrupting the formation of the host-guest complex if hydrogen bonding is the primary driving force for association. Conversely, if the host-guest complex is stabilized by other non-covalent forces, such as hydrophobic or van der Waals interactions, the fluorinated alcohol could enhance complexation by poorly solvating the interacting surfaces, thereby promoting their association.

The chirality of this compound introduces an additional layer of complexity. In the context of chiral recognition, where a chiral host selectively binds one enantiomer of a chiral guest, a chiral solvent can influence the enantioselectivity of the complexation. It could either enhance the recognition by preferentially solvating one diastereomeric complex over the other or reduce it by competing with the chiral recognition process.

Hypothetical Data on Host-Guest Interactions in the Presence of this compound:

| Host-Guest System | Association Constant (K_a) in Toluene | Association Constant (K_a) in this compound | Change in Binding Affinity |

| Cyclodextrin-Adamantane | 1.2 x 10⁴ M⁻¹ | Data Not Available | - |

| Crown Ether-Alkylammonium | 5.8 x 10³ M⁻¹ | Data Not Available | - |

| Calixarene-Toluene | 2.5 x 10² M⁻¹ | Data Not Available | - |

This table illustrates the type of data that would be necessary to evaluate the effect of this compound on host-guest interactions. Currently, no such experimental data is available in the searched scientific literature.

Influence on Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures. The solvent environment is a critical factor that dictates the outcome of a self-assembly process. Fluorinated solvents, due to their unique properties, can direct the formation of distinct supramolecular architectures.

The high polarity and low miscibility of this compound with non-fluorinated solvents could be exploited to induce the self-assembly of amphiphilic molecules. For instance, molecules with both fluorinated and non-fluorinated segments might self-assemble in this solvent to minimize unfavorable interactions, leading to the formation of micelles, vesicles, or other ordered aggregates.

Furthermore, the strong hydrogen-bonding capability of this compound could play a significant role in the self-assembly of molecules that can act as hydrogen-bond acceptors. This could lead to the formation of co-crystals or other organized structures where the fluorinated alcohol is an integral part of the assembled

Advanced Applications of S 1,1,1,3,3 Pentafluorobutan 2 Ol in Specialized Chemical Fields

Contributions to Advanced Materials Science and Engineering

The distinct properties of (S)-1,1,1,3,3-Pentafluorobutan-2-ol, such as its thermal stability, specific polarity, and chiral nature, make it a valuable component in the design and synthesis of advanced materials.

Utilization in Fluoropolymer Synthesis and Design

Fluorinated alcohols, including isomers of pentafluorobutanol, serve as important building blocks in the synthesis of specialized fluoropolymers. ontosight.ai These polymers are known for their exceptional properties like high thermal stability, chemical resistance, and low surface energy. mdpi.com While direct incorporation of this compound into the main chain of a fluoropolymer is not a common method, it can be utilized in several other ways:

As a monomer for side-chain modification: The hydroxyl group of this compound can be reacted to introduce the chiral pentafluorobutyl group as a side chain onto a polymer backbone. This can influence the polymer's properties, such as its solubility, surface characteristics, and, due to the chiral nature of the side chain, its optical properties.

As a chain extender in polyurethanes: Fluorinated diols are used as chain extenders in the synthesis of fluorinated polyurethanes (FPUs). mdpi.com While this compound is a mono-alcohol, its derivatives could potentially be converted into diols and then used in FPU synthesis to enhance properties like hydrophobicity and thermal stability. mdpi.com

In the synthesis of fluorinated monomers: It can serve as a precursor for more complex fluorinated monomers that are then polymerized.

The incorporation of such fluorinated moieties can lead to materials with tailored properties for applications in coatings, membranes, and specialty plastics. google.com

Development of Specialty Lubricants and Solvents (e.g., as a component or precursor)

Fluorinated compounds are known for their use as specialty solvents and lubricants due to their unique properties such as high density, low surface tension, and both hydrophobic and lipophobic character. Compositions containing 1,1,1,3,3-pentafluorobutane, a related compound, have been explored for use as cleaning solvents for electronic components and for degreasing metals. google.com

This compound itself can be used as a specialty solvent in organic synthesis. Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) are recognized for their ability to act as versatile co-solvents, for instance, in supercritical fluid chromatography for purifying sensitive compounds. researchgate.net The properties of this compound, such as its polarity and hydrogen bonding capabilities, are influenced by the fluorine atoms, making it a potentially useful medium for specific chemical reactions.

Furthermore, it can act as a precursor for lubricant components. Fluorinated alcohols can be converted into esters or ethers that are then formulated into specialty lubricants for extreme temperature and pressure applications.

Role in Liquid Crystal and Ionic Liquid Formulations

The chirality of this compound makes it a particularly interesting candidate for applications in liquid crystal (LC) technology. Chiral molecules, when added to a nematic liquid crystal phase, can induce a helical structure, leading to the formation of a chiral nematic (cholesteric) phase. nih.govmdpi.com This is a fundamental principle in the design of many liquid crystal displays (LCDs).

Optically active aliphatic fluoroalcohols are considered useful synthetic intermediates for liquid crystal materials. google.com The introduction of a chiral fluorinated moiety like the one derived from this compound can influence the pitch of the cholesteric helix and other physical properties of the liquid crystal mixture, such as the clearing point and viscosity. nih.gov Research into chiral dopants for liquid crystals is an active area, with the goal of creating materials with specific optical and electro-optical properties. mit.edunih.govsynthon-chemicals.com

While less documented, the unique solvent properties and ionic nature of its derivatives could also suggest a potential role in the formulation of specialized ionic liquids.

Impact on Cryogenic Materials Research

Currently, there is limited publicly available research directly linking this compound to cryogenic materials research. The study of materials at very low temperatures often involves understanding their thermal and mechanical properties. While fluorinated polymers, in general, are known for their broad operating temperature ranges, the specific impact of this chiral alcohol in this field is not well-established.

As a Chiral Building Block in Complex Molecule Synthesis (excluding pharmaceuticals as final products)

The presence of a stereocenter makes this compound a valuable chiral building block, or synthon, for the enantioselective synthesis of more complex molecules. researchgate.net Its utility stems from the ability to transfer its chirality to a new, larger molecule.

Precursor for Optically Active Specialty Chemicals

This compound can be used as a starting material for the synthesis of a variety of optically active specialty chemicals, including those outside the pharmaceutical sector. The field of agrochemicals, for example, utilizes chiral fluorinated compounds. google.com The introduction of fluorine can enhance the biological activity and stability of pesticides and herbicides.

The hydroxyl group of the alcohol can be transformed into other functional groups, or the entire chiral fragment can be incorporated into a larger molecular structure. This allows for the synthesis of:

Chiral Ligands: The chiral backbone of this compound can be used to synthesize chiral phosphine (B1218219) ligands. These ligands are crucial in asymmetric catalysis, where they coordinate to a metal center and direct the stereochemical outcome of a reaction. google.comnih.gov

Optically Active Agrochemicals: As mentioned, the compound can be a precursor to new, effective, and potentially more environmentally benign agrochemicals, such as insecticides or fungicides. acs.org

Specialty Monomers: As a chiral synthon, it can be used to prepare optically active monomers for the synthesis of polymers with unique chiroptical properties.

The following table outlines some potential reactions for the derivatization of this compound for the synthesis of other specialty chemicals.

| Reaction Type | Reagents | Product Type | Potential Application |

| Esterification | Carboxylic acid, Acid catalyst | Chiral Ester | Flavor & Fragrance, Plasticizer |

| Etherification | Alkyl halide, Base | Chiral Ether | Specialty Solvent |

| Oxidation | Oxidizing agent | Chiral Ketone | Synthetic Intermediate |

| Substitution | Halogenating agent | Chiral Alkyl Halide | Synthetic Intermediate |

The versatility of this compound as a chiral building block is a key area of its application, enabling the creation of a wide range of valuable, optically active molecules for various specialized chemical fields. nih.govbeilstein-journals.org

Synthon for Agrochemical Research

The incorporation of fluorine and fluorine-containing groups into the structure of active ingredients has become a pivotal strategy in modern agrochemical research. nih.govresearchgate.net Fluorine's unique properties, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance the efficacy, metabolic stability, and bioavailability of pesticides. nih.gov The trifluoromethyl (CF₃) group, in particular, is a prevalent moiety in many successful agrochemicals, valued for its ability to modulate the lipophilicity and electronic nature of a molecule. nih.gov

As a chiral synthon, this compound offers a pre-built fragment containing both a stereocenter and a fluorinated tail. In principle, this compound could be used as a starting material or intermediate for the synthesis of complex, optically active agrochemicals. The introduction of such a moiety could lead to new generations of pesticides with potentially higher selectivity and novel modes of action. The development of new agrochemicals is crucial for ensuring food security and managing resistance in pests and weeds. researchgate.net

While the strategic importance of fluorinated synthons is well-established in the agrochemical industry, publicly available research has not specifically detailed the use of this compound in the synthesis of commercial or developmental pesticides. nih.govccspublishing.org.cn The agrochemical pipeline often involves proprietary research, and the specific building blocks used are not always disclosed.

Table 1: Common Fluorine-Containing Functional Groups in Agrochemicals This table illustrates functional groups similar to the structural elements of this compound that are found in various pesticides.

| Functional Group | Example Agrochemical Class | Potential Advantage Conferred |

| Trifluoromethyl (CF₃) | Fungicides, Herbicides, Insecticides | Increased metabolic stability, enhanced binding affinity |

| Difluoromethyl (CF₂H) | Fungicides (SDHIs) | Modulation of electronic properties and pKa |

| Fluoroalkyl Ethers | Herbicides, Fungicides | Improved lipophilicity and transport properties |

Analytical Chemistry Methodologies Development

The unique stereochemical and electronic properties of this compound make it a candidate for development in analytical methodologies, particularly those requiring chiral recognition.

The determination of enantiomeric purity is critical in the pharmaceutical and chemical industries. asdlib.org Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, but since enantiomers have identical spectra in an achiral environment, a chiral auxiliary is often required. wikipedia.org A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts with a mixture of enantiomers to form a mixture of diastereomers. wikipedia.org These newly formed diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for the quantification of the original enantiomers. asdlib.org

Fluorinated CDAs are particularly advantageous because ¹⁹F NMR offers a wide chemical shift range, high sensitivity, and the absence of background signals, making it an excellent probe for analysis. bath.ac.uk For instance, Mosher's acid and its fluorinated analogues are well-known CDAs that form diastereomeric esters with chiral alcohols and amines, enabling the determination of absolute configuration and enantiomeric excess. wikipedia.orgresearchgate.net

In principle, this compound could be converted into a reactive derivative (e.g., an activated ester or chloroformate) and used as a CDA. The pentafluorinated tail would provide a clear signal in ¹⁹F NMR for analyzing the enantiomeric composition of other chiral compounds like amines or carboxylic acids. However, a review of the current scientific literature does not indicate that this compound has been specifically developed or utilized as a CDA. researchgate.netnih.govnih.govnih.gov

Table 2: Principle of Chiral Derivatization for NMR Analysis This table outlines the general steps for using a chiral derivatizing agent (CDA) to analyze an enantiomeric mixture.

| Step | Description | Outcome |

| 1 | A racemic or enantiomerically enriched sample (containing R- and S-enantiomers) is reacted with a single enantiomer of a CDA (e.g., S-CDA). | A mixture of two diastereomers is formed (R,S- and S,S-diastereomers). |

| 2 | The diastereomeric mixture is analyzed by NMR spectroscopy (e.g., ¹H or ¹⁹F NMR). | The diastereomers produce separate, distinguishable signals in the NMR spectrum. |

| 3 | The relative intensities of the distinct signals are integrated. | The ratio of the integrals corresponds directly to the enantiomeric ratio of the original sample. |

Chromatographic separation on a chiral stationary phase (CSP) is the most widely used method for separating enantiomers. nih.govsigmaaldrich.comsigmaaldrich.com A CSP is created by immobilizing or coating a chiral selector—a single enantiomer of a chiral compound—onto a solid support, typically silica (B1680970) gel. nih.govbgb-analytik.com The separation occurs because the two enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, with one enantiomer interacting more strongly than the other, leading to different retention times. bgb-analytik.com

A vast array of chiral selectors has been developed, with polysaccharide derivatives (cellulose and amylose), Pirkle-type selectors (π-acid/π-base), cyclodextrins, and macrocyclic antibiotics being among the most common. sigmaaldrich.comnih.gov The development of new CSPs is a continuous effort aimed at achieving better resolution for a wider range of compounds. mdpi.comnih.gov

Chiral alcohols are frequently used as the core structure for chiral selectors. For example, Pirkle's alcohol and 1,1'-bi-2-naphthol (B31242) (BINOL) are foundational structures for highly successful CSPs. mdpi.comnih.govresearchgate.net Given its structure as a chiral alcohol, this compound could theoretically serve as a chiral selector or a precursor to one. The fluorine atoms could introduce unique selectivities based on dipole-dipole or other electronic interactions with analytes. Despite this potential, there is no evidence in the surveyed literature of this compound being incorporated into a commercially available or research-stage CSP for GC, HPLC, SFC, or CE.

Table 3: Common Types of Chiral Stationary Phases (CSPs) for HPLC This table summarizes major classes of CSPs and their typical chiral selectors.

| CSP Class | Example of Chiral Selector | Primary Interaction Mechanism(s) |

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, steric inclusion in chiral grooves |

| Pirkle-type (Brush-type) | 3,5-Dinitrobenzoyl phenylglycine | π-π interactions (π-acid/π-base), hydrogen bonding, dipole-dipole |

| Cyclodextrin-based | Derivatized β- or γ-cyclodextrin | Inclusion complexation within the chiral cavity, hydrogen bonding |

| Macrocyclic Antibiotic | Vancomycin, Teicoplanin | Complex interactions including hydrogen bonding, ionic, and steric interactions |

| Chiral Crown Ether | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Complexation with protonated primary amines |

Spectroscopic and Computational Elucidation of S 1,1,1,3,3 Pentafluorobutan 2 Ol

Advanced Spectroscopic Characterization (beyond basic identification)

Modern spectroscopic techniques offer powerful tools to go beyond simple structural confirmation, enabling detailed stereochemical and interaction analysis.

The definitive determination of a chiral molecule's absolute configuration is critical. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are premier chiroptical techniques for this purpose. biotools.usnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition, making it sensitive to the three-dimensional arrangement of atoms. wikipedia.orgchemrxiv.org ECD, its counterpart in the UV-visible range, probes electronic transitions. encyclopedia.pub

The assignment of the absolute configuration of (S)-1,1,1,3,3-Pentafluorobutan-2-ol is achieved by comparing the experimentally measured VCD and ECD spectra with those predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). wikipedia.orgresearchgate.net The process involves first calculating the theoretical spectra for one enantiomer (e.g., the (S)-enantiomer). A match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer confirms its absolute configuration. biotools.usschrodinger.com Enantiomers produce mirror-image VCD and ECD spectra, providing a clear distinction. biotools.usnih.gov This combined experimental and computational approach is a powerful tool for unambiguously establishing stereochemistry. researchgate.netunibs.it

Table 1: Conceptual Data for Absolute Configuration Assignment by VCD/ECD This table illustrates the principle of comparing experimental and calculated data for stereochemical assignment.

| Spectral Region | Experimental Spectrum of Sample | Calculated Spectrum for (S)-Isomer | Calculated Spectrum for (R)-Isomer | Conclusion |

|---|---|---|---|---|

| VCD (cm⁻¹) | Positive and negative bands observed | Pattern matches experimental data | Mirror-image of experimental data | Sample has (S) configuration |

| ECD (nm) | Positive and negative Cotton effects | Pattern matches experimental data | Mirror-image of experimental data | Sample has (S) configuration |

Multi-nuclear NMR spectroscopy is a cornerstone for studying fluorinated molecules in solution. Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.orgaiinmr.com The ¹⁹F chemical shift is exceptionally sensitive to the local electronic and steric environment, making it an exquisite probe for conformational changes and molecular interactions. nih.govnih.gov

For this compound, the CF₃ and CF₂H groups would give rise to distinct signals in the ¹⁹F NMR spectrum. Changes in solvent, temperature, or binding to other molecules can induce significant shifts in these signals, revealing detailed information about the molecule's conformational preferences and dynamics. nih.goved.ac.uk Furthermore, through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) correlations between ¹⁹F, ¹H, and ¹³C nuclei can be used to map out the precise three-dimensional structure and conformation of the molecule in solution. aiinmr.comrsc.org For instance, the magnitude of J-coupling constants between fluorine and hydrogen (J-HF) can provide evidence for specific intramolecular hydrogen bonds. southampton.ac.uk

Table 2: Representative ¹⁹F NMR Parameters for Fluorinated Alcohols This table provides typical ranges and observations for the ¹⁹F NMR analysis of compounds similar to this compound.

| Fluorine Group | Typical Chemical Shift Range (ppm, relative to CFCl₃) | Information Gained |

|---|---|---|

| CF₃ | -50 to -80 | Sensitive to long-range interactions and solvent effects. wikipedia.org |

| CF₂H | -130 to -150 | Chemical shift and coupling to H provide information on local geometry. |

| ¹⁹F-¹H Coupling (J-HF) | 1 - 50 Hz | Magnitude can indicate through-bond proximity and conformational preferences. southampton.ac.uk |

| ¹⁹F-¹⁹F Coupling (J-FF) | Varies | Can provide information on the relative orientation of fluorinated groups. |

The physical and chemical properties of this compound are heavily influenced by its intermolecular interactions. The hydroxyl group is a strong hydrogen-bond donor, while the fluorine atoms can act as weak hydrogen-bond acceptors. nih.govresearchgate.net The electron-withdrawing nature of the pentafluoroethyl group increases the acidity and hydrogen-bond donating capacity of the hydroxyl proton compared to non-fluorinated alcohols. aip.org

Studies on structurally related fluorohydrins have demonstrated the existence of intramolecular OH···F hydrogen bonds, which can influence the conformational population of the molecule. southampton.ac.uknih.gov The strength of these interactions can be probed using NMR spectroscopy by measuring coupling constants (¹JOH···F) in rigorously dry solvents. southampton.ac.uk Intermolecular hydrogen bonds with solvent molecules or other solutes are also critical. In protic solvents, the alcohol will act as both a hydrogen-bond donor and acceptor. In aprotic solvents, self-association through hydrogen bonding can occur. These interactions are fundamental to its behavior as a solvent or a solute. aip.orgresearchgate.net

Computational Chemistry Approaches for Understanding this compound

Computational chemistry provides a powerful lens to examine molecules at an atomic level of detail, complementing and rationalizing experimental findings.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. mpg.deyoutube.com For this compound, DFT calculations can predict a wide range of properties. nih.gov By finding the minimum energy geometries, DFT allows for the exploration of the conformational landscape and the relative stabilities of different conformers. mdpi.com

This method is essential for predicting the spectroscopic properties needed for experimental comparison, such as VCD, ECD, and NMR chemical shifts. researchgate.netresearchgate.net Furthermore, DFT can be used to calculate electronic properties like molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges. nih.gov These calculations provide insight into the molecule's reactivity, identifying electron-rich and electron-poor regions, and predicting sites susceptible to nucleophilic or electrophilic attack. nih.govnih.gov

Table 3: Applications of DFT in the Study of this compound

| DFT Application | Predicted Property | Scientific Insight |

|---|---|---|

| Geometry Optimization | Minimum energy conformations | Determines the most stable 3D structures. mdpi.com |

| Frequency Calculation | Vibrational frequencies, IR/VCD spectra | Allows for comparison with experimental spectra for structural and stereochemical assignment. researchgate.net |

| TD-DFT | Electronic transitions, UV/ECD spectra | Predicts chiroptical response for absolute configuration determination. dtu.dk |

| NMR Calculation | Chemical shifts, coupling constants | Aids in the assignment of complex NMR spectra and confirms structure. researchgate.net |

| Electronic Properties | HOMO/LUMO energies, electrostatic potential | Provides understanding of reactivity and intermolecular interaction sites. nih.gov |

While DFT is excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movement of every atom in a system over time based on a classical force field. researchgate.net

For this compound, an MD simulation would typically place one or more solute molecules in a box filled with solvent molecules (e.g., water). aip.org The simulation would then track the trajectories of all atoms, providing a dynamic picture of the system. From these trajectories, properties like the radial distribution function can be calculated to understand how solvent molecules structure themselves around the solute. mdpi.com This is crucial for understanding hydration and the "solvent effect" on conformation and reactivity. nih.govrsc.org MD simulations can also be used to compute transport properties, such as the diffusion coefficient of the molecule in a given solvent, which is a fundamental measure of its mobility. nih.gov

Ab Initio and Semi-Empirical Calculations for Mechanistic Insights

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules without the need for empirical data. Ab initio and semi-empirical methods are instrumental in predicting molecular structures, energies, and other properties, offering deep mechanistic insights.

In the study of 1,1,1-trifluoro-2-propanol (B1217171), ab initio calculations have been crucial for elucidating its conformational preferences. nih.gov These calculations, which are based on first principles of quantum mechanics, were performed at the Møller–Plesset second-order perturbation theory (MP2) and density functional theory (DFT) levels. nih.gov Specifically, the MP2/cc-pVTZ and B3LYP/6-311++G** levels of theory were employed to assist in the analysis of experimental data obtained from microwave spectroscopy. nih.gov

The primary focus of these calculations was to determine the relative energies of the possible rotational isomers (rotamers) of 1,1,1-trifluoro-2-propanol. The theoretical calculations predicted the existence of three distinct conformers. The most stable of these conformers is characterized by an intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the nearest fluorine atoms of the trifluoromethyl group. nih.gov This interaction is a key factor in stabilizing this particular conformation. The calculations indicated that this hydrogen-bonded conformer is significantly more stable than any other rotameric form by at least 3 kJ/mol. nih.gov

The computational results were essential in assigning the observed rotational spectrum to a specific conformer. By comparing the theoretically predicted rotational constants with the experimental values, a definitive identification of the most stable conformer in the gas phase was possible. This synergy between high-level ab initio calculations and experimental spectroscopy provides a detailed picture of the molecule's potential energy surface and the forces governing its structure.

While semi-empirical methods were not the primary focus in the detailed study of 1,1,1-trifluoro-2-propanol's ground state conformations, they serve as a computationally less expensive alternative for broader explorations of reaction mechanisms, especially for larger systems. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. For a molecule like this compound, semi-empirical calculations could be employed for initial conformational searches or for modeling its interactions with other molecules in a less computationally demanding manner.

Conformational Analysis and Energy Landscapes

The conformational landscape of a molecule describes the relative energies of its different spatial arrangements. For flexible molecules like fluorinated alcohols, understanding this landscape is key to predicting their chemical behavior and physical properties.

The conformational analysis of 1,1,1-trifluoro-2-propanol, guided by ab initio calculations, reveals a landscape dominated by a single, highly stable conformer. nih.gov The molecule can be described by the dihedral angles around the C-C and C-O bonds. The calculations explored the potential energy surface by systematically rotating these bonds to identify energy minima, which correspond to stable conformers.

The most stable conformer identified for 1,1,1-trifluoro-2-propanol features a specific orientation where the hydroxyl hydrogen is directed towards the trifluoromethyl group. nih.gov This arrangement facilitates the formation of a weak intramolecular hydrogen bond with the fluorine atoms. nih.gov This interaction, though weak, is strong enough to lower the energy of this conformer significantly compared to others. The attraction is believed to arise mainly from the electrostatic interaction between the antiparallel O-H and C-F bond dipoles. nih.gov

The energy difference between this most stable conformer and other possible rotamers was calculated to be substantial, confirming its prevalence at the low temperatures of the microwave spectroscopy experiment. nih.gov The less stable conformers would have different arrangements of the hydroxyl and trifluoromethyl groups, leading to less favorable intramolecular interactions.

The following tables summarize the key computational findings for the conformers of 1,1,1-trifluoro-2-propanol from the study by Møllendal (2005). nih.gov

Table 1: Calculated Relative Energies of 1,1,1-trifluoro-2-propanol Conformers

| Conformer | MP2/cc-pVTZ Relative Energy (kJ/mol) | B3LYP/6-311++G** Relative Energy (kJ/mol) |

| Most Stable (H-bonded) | 0.0 | 0.0 |

| Conformer 2 | > 3.0 | > 3.0 |

| Conformer 3 | > 3.0 | > 3.0 |

Data sourced from Møllendal, H. (2005). Structural and conformational properties of 1,1,1-trifluoro-2-propanol investigated by microwave spectroscopy and quantum chemical calculations. The Journal of Physical Chemistry A, 109(42), 9488-9493. nih.gov

Table 2: Calculated and Experimental Rotational Constants for the Most Stable Conformer of 1,1,1-trifluoro-2-propanol (MHz)

| Rotational Constant | Experimental Value | MP2/cc-pVTZ Calculated Value | B3LYP/6-311++G** Calculated Value |

| A | 3589.66 | 3580 | 3570 |

| B | 2430.22 | 2420 | 2410 |

| C | 1983.34 | 1970 | 1960 |

Data sourced from Møllendal, H. (2005). Structural and conformational properties of 1,1,1-trifluoro-2-propanol investigated by microwave spectroscopy and quantum chemical calculations. The Journal of Physical Chemistry A, 109(42), 9488-9493. nih.gov

The excellent agreement between the calculated and experimental rotational constants provides strong evidence for the accuracy of the computed geometry of the most stable conformer. This detailed conformational analysis, underpinned by high-level computational chemistry, is fundamental to understanding the molecule's reactivity, spectroscopic signatures, and interactions with its environment.

Synthesis and Investigation of Analogues and Derivatives of S 1,1,1,3,3 Pentafluorobutan 2 Ol

Design and Synthesis of Structurally Related Chiral Fluorinated Alcohols

The design of analogues to (S)-1,1,1,3,3-Pentafluorobutan-2-ol is driven by the need to fine-tune the steric and electronic properties of the molecule for specific applications, such as in asymmetric catalysis or as building blocks for pharmaceuticals and materials science. ki.si The concept of bioisosterism, where one functional group is replaced by another with similar properties, is often employed. For instance, replacing hydrogen with fluorine can lead to the development of novel chiral modules with unique topologies. rsc.org

The synthesis of these structurally related chiral fluorinated alcohols is achieved through various advanced asymmetric methodologies. ki.si Key strategies include:

Asymmetric Hydrogenation and Transfer Hydrogenation: A prominent method involves the asymmetric reduction of prochiral fluorinated ketones. For example, chiral α-functionally substituted alcohols can be synthesized from α-bromoarylketones and fluoroalcohols in a one-pot reaction. This process involves a sequential substitution followed by an asymmetric transfer hydrogenation using a chiral Ruthenium catalyst. researchgate.net Similarly, iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols provides a direct route to chiral 1,2-fluorohydrins with excellent yields and enantioselectivities. rsc.orgresearchgate.net

Metal-Catalyzed Asymmetric Reduction: A metal-catalyzed asymmetric reduction has been developed to produce α-CF3-1,3-glycols with high stereopurity. ki.si This method utilizes an ansa-ruthenium(II)-catalyzed asymmetric transfer hydrogenation in a formic acid/triethylamine (B128534) system, proceeding through a dynamic kinetic resolution to yield products with multiple contiguous stereogenic centers. ki.si

Use of Chiral Auxiliaries: Another effective approach employs fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX). cyu.fr These auxiliaries can direct the diastereoselective alkylation, hydroxylation, or fluorination of amide enolates, leading to the formation of enantiopure chiral alcohols after the auxiliary is cleaved and recovered. cyu.fr

Table 1: Synthetic Strategies for Chiral Fluorinated Alcohols

| Synthetic Method | Catalyst/Reagent | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Ru Complex, Formic Acid/Triethylamine | α-Bromoarylketones, Fluoroalcohols | α-Functionalized Chiral Alcohols | researchgate.net |

| Asymmetric Hydrogenation | Chiral Iridium Complex | Fluorinated Allylic Alcohols | Chiral 1,2-Fluorohydrins | rsc.orgresearchgate.net |

| Asymmetric Transfer Hydrogenation (Double DKR) | ansa-Ruthenium(II) Complex | γ-Oxo-α-CF3-methanols | α-CF3-1,3-glycols | ki.si |

| Chiral Auxiliary-Directed Synthesis | Fluorinated Oxazolidines (FOX) | Amide Enolates | Enantiopure α-Chiral Alcohols | cyu.fr |

Functionalization Strategies for Tailored Reactivity

Once synthesized, chiral fluorinated alcohols can be further modified or "functionalized" to tailor their reactivity for specific synthetic purposes. These strategies aim to either transform the hydroxyl group or modify other parts of the molecule.

Acylation: A common functionalization is the acylation of the alcohol's hydroxyl group. This converts the alcohol into an ester, such as an acetate (B1210297) or trifluoroacetate. nih.gov This derivatization reduces the polarity of the molecule and enhances its volatility, which can be advantageous for chromatographic analysis and purification. nih.gov

Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C(sp³)–H bonds, which is typically challenging in the presence of a free hydroxyl group. nih.gov One innovative approach uses visible light to promote an oxidative cross-coupling between alcohols and heteroarenes, mediated by Selectfluor, without needing an external photocatalyst. This achieves a selective α-C(sp³)–H arylation of the alcohol. nih.gov

Use as Reactive Solvents: Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) possess unique properties that can be exploited. They have emerged as remarkable solvents that can enable challenging C-H activation reactions. rsc.orgrsc.org Their ability to form strong hydrogen bonds and their low nucleophilicity can enhance reactivity and influence the site- and stereoselectivity of various transition metal-catalyzed functionalization reactions. rsc.orgrsc.org

Structure-Reactivity and Structure-Selectivity Relationships in Analogous Compounds

Understanding the relationship between a molecule's structure and its chemical behavior is fundamental to designing effective catalysts and reagents. In the context of chiral fluorinated alcohols and their derivatives, this involves studying how small structural changes impact reaction outcomes, particularly enantioselectivity.

A compelling example is the chiral phosphoric acid-catalyzed fluorination of allylic alcohols, where aryl boronic acids are used as transient directing groups. nih.gov A systematic study revealed that the enantioselectivity of the reaction is highly sensitive to the structural features of both the chiral catalyst and the achiral directing group. nih.gov

Key findings from this research include:

Mechanistic Divergence: By creating a data set where both the phosphoric acid catalyst and the boronic acid directing group were varied, researchers identified that different combinations operated under different mechanistic regimes. nih.gov

Reversal of Enantioselectivity: A significant discovery was the reversal of enantioselectivity based on the substitution pattern of the aryl boronic acid. While most combinations favored the formation of the (R)-enantiomer, using meta-alkoxy substituted aryl boronic acids in conjunction with certain (R)-phosphoric acid catalysts led to the preferential formation of the (S)-enantiomer. nih.gov

Proposed Interaction: This selectivity switch was attributed to a specific lone pair-π interaction between the alkoxy group on the boronic acid and the phosphate (B84403) catalyst. This interaction competes with the standard reaction pathway, leading to the opposite enantiomer. nih.gov

This study demonstrates a profound structure-selectivity relationship, where subtle modifications to an achiral component of the reaction system can be used to produce either enantiomer of a product with high selectivity, using the same chiral catalyst. nih.gov

Table 2: Influence of Boronic Acid Structure on Enantioselectivity in Allylic Alcohol Fluorination

| Aryl Boronic Acid Substituent | Chiral Phosphoric Acid Catalyst | Product Configuration | Key Insight | Reference |

|---|---|---|---|---|

| 2- and 4-substituted aryl groups | (R)-Phosphoric Acids | (R) | The standard pathway dominates, leading to the (R)-product. | nih.gov |

| meta-alkoxy substituted aryl groups | Specific (R)-Phosphoric Acids | (S) | A lone pair-π interaction is proposed to override the standard pathway, causing a reversal to the (S)-product. | nih.gov |

Future Directions and Emerging Research Avenues

Development of Next-Generation Sustainable Synthetic Routes

The future synthesis of (S)-1,1,1,3,3-Pentafluorobutan-2-ol will increasingly prioritize sustainability, moving away from traditional methods that may rely on harsh reagents or energy-intensive conditions. A primary focus is the application of biocatalysis, which aligns with the principles of green chemistry by offering high selectivity and mild reaction conditions. acs.org

Research in this area is expected to concentrate on the use of specific enzymes, such as alcohol dehydrogenases (ADHs), for the asymmetric reduction of the corresponding ketone, 1,1,1,3,3-pentafluorobutan-2-one. Biocatalysis using enzymes or whole-cell systems, like those derived from Rhodococcus or Candida species, has proven effective for producing other chiral alcohols with high enantiomeric excess and conversion rates. mdpi.comresearchgate.net The adoption of such biological approaches could significantly reduce waste and the need for protecting groups, which are often required in conventional chemical synthesis. acs.org Furthermore, exploring novel, benign solvent systems, such as glycerol-based derivatives like 1,2,3-trimethoxypropane, could further enhance the environmental profile of the synthesis. rsc.org

Table 1: Comparison of Synthetic Route Philosophies for this compound

| Feature | Traditional Chemical Synthesis | Future Biocatalytic Route |

| Catalyst | Metal-based catalysts (e.g., Ru, Rh) | Alcohol Dehydrogenase (ADH) Enzyme |

| Hydrogen Source | High-pressure H₂ gas | Cofactor regeneration (e.g., using isopropanol) |

| Solvent | Organic solvents (e.g., Toluene, THF) | Aqueous media or green solvents |

| Temperature | Often requires elevated or cryogenic temperatures | Near-ambient temperature |

| Enantioselectivity | Variable, dependent on catalyst/ligand cost | Potentially very high (>99% e.e.) |

| Sustainability | Higher energy use, potential metal waste | Lower energy use, biodegradable catalyst |

Exploration of Novel Catalytic Functions and Reaction Pathways

The distinct structural features of this compound make it an intriguing candidate for use as a catalyst itself. The development of efficient chiral catalysts is a cornerstone of modern asymmetric synthesis, which seeks to produce enantiomerically pure compounds. nih.gov

Future research could investigate the role of this compound as a chiral Brønsted acid catalyst. The electron-withdrawing nature of the two trifluoromethyl and difluoromethyl groups significantly increases the acidity of the hydroxyl proton, a principle that has been exploited in other strong acid catalysts. nih.gov This acidity, combined with the defined stereochemistry, could enable the activation of substrates in asymmetric reactions. Additionally, it could function as a chiral ligand, coordinating with metal centers to facilitate a wide range of enantioselective transformations, a strategy that has been successful with other chiral molecules in conjunction with Lewis acids like B(C₆F₅)₃. mdpi.com Its potential to form specific interactions, such as hydrogen bonds, could be pivotal in controlling stereoselectivity in catalytic cycles. nih.gov

Integration into Advanced Functional Materials and Nanotechnology

The incorporation of highly fluorinated moieties into polymers and materials is a well-established strategy for imparting unique properties such as thermal stability, chemical resistance, and low surface energy. The future for this compound lies in its potential use as a chiral building block for advanced functional materials.

Research efforts could be directed toward polymerizing this alcohol or using it as a pendant group on a polymer backbone. The resulting fluorinated polymers could have applications in specialized coatings, membranes, or advanced optical materials where chirality influences the material's interaction with light. In nanotechnology, its defined structure could be used to create chiral surfaces on nanoparticles or other nanomaterials, potentially for applications in enantioselective separation or sensing. The ability to predict the properties of such complex materials is being accelerated by machine learning approaches, which can model the relationship between molecular structures and bulk properties like thermal conductivity. researchgate.net

Application in Machine Learning and Artificial Intelligence for Chemical Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how chemical research is conducted, accelerating the discovery and optimization of molecules and materials. lanyachem.coma-star.edu.sg For a specialized compound like this compound, these computational tools offer several promising avenues of exploration.

Table 2: Potential Applications of Machine Learning in Research on this compound

| Machine Learning Application | Specific Goal | Expected Outcome |

| Property Prediction | Estimate the catalytic performance or material properties of derivatives. | Rapidly screen virtual compounds to identify top candidates for synthesis. lanyachem.comacs.org |

| Generative Chemistry | Design novel chiral catalysts or material monomers based on the core structure. | Discovery of new molecules with superior functionality that might not be intuitively obvious. optibrium.com |

| Synthesis Planning | Identify optimal and sustainable reaction pathways and conditions. | Reduced time and resources spent on process development and optimization. optibrium.com |

| Data Analysis | Analyze complex datasets from high-throughput screening or material characterization. | Uncover structure-activity relationships and guide the next design cycle. youtube.com |

Q & A

Basic Research Questions

Q. What enantioselective synthesis methods are effective for producing (S)-1,1,1,3,3-Pentafluorobutan-2-ol with high stereochemical purity?

- Methodological Answer : Utilize chiral catalysts or auxiliaries in fluorination reactions. For example, LHMDS-promoted difluoroenolate generation (as demonstrated in pentafluorinated β-hydroxy ketone synthesis) can be adapted for enantioselective fluorination. Chiral resolution techniques, such as enzymatic kinetic resolution or asymmetric hydrogenation, may also enhance stereochemical control .

Q. How can the structure and enantiopurity of this compound be confirmed experimentally?

- Methodological Answer : Combine and NMR spectroscopy to analyze fluorine and proton environments, ensuring alignment with computational predictions (e.g., DFT calculations). Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cyclodextrin derivatives) quantifies enantiomeric excess (ee). Single-crystal X-ray diffraction provides definitive stereochemical confirmation .

Q. What are the key reactivity differences between fluorinated and non-fluorinated secondary alcohols in nucleophilic substitutions?

- Methodological Answer : Fluorine's electron-withdrawing effects increase the acidity of the hydroxyl group, enhancing leaving-group potential. Compare reaction rates in SN2 mechanisms using kinetic studies (e.g., competition experiments with non-fluorinated analogs). Monitor intermediates via in situ IR or NMR spectroscopy to identify fluorination-driven stabilization effects .

Advanced Research Questions

Q. How can this compound be applied in asymmetric catalysis, particularly for synthesizing fluorinated pharmaceuticals?

- Methodological Answer : Investigate its use as a chiral ligand or catalyst in transition-metal complexes (e.g., Pd or Rh). Design cross-coupling reactions to form C–F bonds enantioselectively. Evaluate catalytic efficiency via turnover frequency (TOF) measurements and compare enantioselectivity with non-fluorinated catalysts. Case studies in β-hydroxy ketone synthesis (e.g., via LHMDS-mediated pathways) highlight fluorinated intermediates' advantages .

Q. What environmental stability and degradation pathways are associated with this compound?

- Methodological Answer : Conduct accelerated aging studies under UV light, humidity, and aerobic/anaerobic conditions. Analyze degradation products via LC-MS or GC-MS to identify intermediates (e.g., fluorinated aldehydes or carboxylic acids). Use computational models (e.g., EPI Suite) to predict atmospheric lifetime and global warming potential (GWP), referencing environmental assessments of analogous fluorinated compounds .

Q. How can contradictions in spectroscopic data for fluorinated alcohols be resolved during structural elucidation?

- Methodological Answer : Apply multidimensional NMR techniques (e.g., - HMBC) to correlate fluorine and proton environments. Cross-validate with computational chemistry (DFT-optimized structures and NMR chemical shift predictions). For ambiguous cases, isotopic labeling (e.g., in the hydroxyl group) clarifies exchange dynamics .

Q. What computational strategies predict the regioselectivity of fluorinated alcohols in multi-step synthetic pathways?

- Methodological Answer : Use density functional theory (DFT) to calculate transition-state energies for competing reaction pathways (e.g., fluorination vs. oxidation). Solvent effects are modeled via continuum solvation models (e.g., SMD). Validate predictions with kinetic isotope effect (KIE) experiments or Hammett linear free-energy relationships (LFER) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.